REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([O:11][CH3:12])=[C:4]([CH2:8][C:9]#[N:10])[CH:5]=[CH:6][CH:7]=1.BrCC1C=CC=C(Cl)C=1OC.[C-]#N.[Na+]>CCO.CCOCC>[Cl:1][C:2]1[C:3]([O:11][CH3:12])=[C:4]([CH2:8][CH2:9][NH2:10])[CH:5]=[CH:6][CH:7]=1 |f:2.3|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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ClC=1C(=C(C=CC1)CC#N)OC
|
Name
|
|
Quantity
|
30.8 g
|
Type
|
reactant
|
Smiles
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BrCC1=C(C(=CC=C1)Cl)OC
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Name
|
|
Quantity
|
50 mL
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Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
150 mL
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Type
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solvent
|
Smiles
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CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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CCOCC
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction was then cooled to RT
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Type
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WASH
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Details
|
The mixture was washed with H2O and brine
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Type
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EXTRACTION
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Details
|
the aq. phase was extracted again with Et2O
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Type
|
DRY_WITH_MATERIAL
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Details
|
layers dried over Na2SO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (SiO2, Hexane to Hexane/AcOEt 4:1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=CC1)CCN)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |